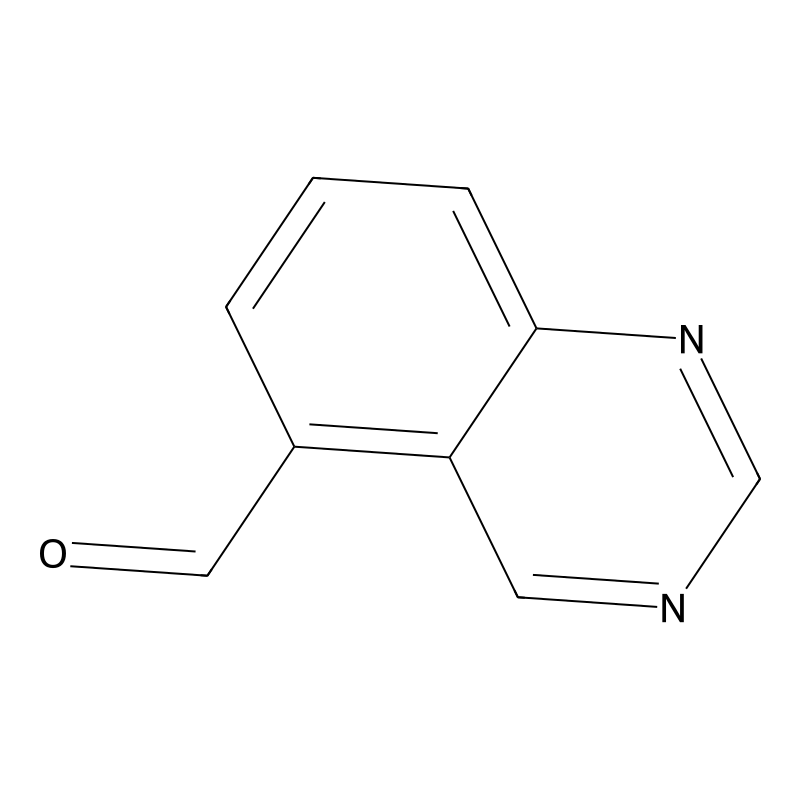

Quinazoline-5-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Quinazoline-5-carbaldehyde is a heterocyclic organic compound characterized by a bicyclic structure that includes a benzene ring fused with a pyrimidine ring. Its chemical formula is . This compound features an aldehyde functional group at the 5-position of the quinazoline ring, making it an important derivative in organic synthesis and medicinal chemistry. The compound is generally a light yellow crystalline solid, soluble in polar solvents, and has garnered attention for its diverse biological activities and potential applications in pharmaceuticals.

- Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, particularly nitration, where the order of reactivity is typically at positions 8 > 6 > 5 > 7 > 4 > 2 .

- Nucleophilic Substitution: It can react with nucleophiles such as sodamide and hydrazine, leading to the formation of substituted derivatives .

- Hydrolysis: Quinazoline-5-carbaldehyde can hydrolyze under acidic or alkaline conditions to yield products such as 2-aminobenzaldehyde .

- Oxidation: The compound can be oxidized to form various derivatives, including dihydroquinazolines, depending on the reaction conditions .

Quinazoline-5-carbaldehyde and its derivatives exhibit significant biological activities:

- Anticancer Properties: Compounds derived from quinazoline-5-carbaldehyde have been studied for their potential as inhibitors of protein kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR) inhibitors like gefitinib and afatinib .

- Anti-inflammatory Effects: Some derivatives show promise in inhibiting cyclooxygenase enzymes, which are key players in inflammation processes .

- Antimicrobial Activity: Quinazoline derivatives have demonstrated antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Several methods have been developed for synthesizing quinazoline-5-carbaldehyde:

- Bischler-Napieralski Reaction: This classical method involves the condensation of o-nitroaniline with formamide to yield quinazoline derivatives .

- Palladium-Catalyzed Reactions: Recent advances include palladium-catalyzed coupling reactions that allow for efficient synthesis of quinazoline derivatives from various starting materials .

- One-Pot Reactions: Utilizing one-pot reactions with various reagents has been shown to produce quinazoline derivatives effectively, minimizing purification steps .

Quinazoline-5-carbaldehyde finds applications in various fields:

- Pharmaceuticals: It serves as a scaffold for developing new drugs targeting cancer and inflammatory diseases.

- Material Science: Its derivatives are explored for their electronic properties and potential use in organic electronics.

- Chemical Intermediates: Quinazoline compounds are used as intermediates in synthesizing other complex organic molecules.

Interaction studies involving quinazoline-5-carbaldehyde focus on its binding affinity to biological targets:

- Molecular Docking Studies: These studies have been conducted to predict how quinazoline derivatives interact with protein targets, particularly kinases involved in cancer pathways .

- Enzymatic Assays: In vitro assays assess the inhibitory effects of quinazoline derivatives on enzymes like cyclooxygenases and lipoxygenases, providing insights into their therapeutic potential .

Quinazoline-5-carbaldehyde shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure/Features | Unique Aspects |

|---|---|---|

| Quinazoline | Basic structure without aldehyde | Foundational compound for numerous derivatives |

| Quinoxaline | Fused benzene and pyridine rings | Exhibits different biological activities |

| Cinnoline | Similar bicyclic structure | Less explored in medicinal chemistry |

| Phthalazine | Another diazanaphthalene derivative | Different reactivity patterns compared to quinazolines |

Quinazoline-5-carbaldehyde is unique due to its specific aldehyde functional group at the 5-position, which enhances its reactivity and biological activity compared to its analogs. This functionalization allows for diverse synthetic modifications leading to various bioactive compounds.

Niementowski-Type Cyclization Strategies

The Niementowski quinazoline synthesis represents one of the most fundamental and widely utilized approaches for constructing quinazoline scaffolds, including quinazoline-5-carbaldehyde derivatives [1]. This classical method involves the condensation reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines, which can subsequently be modified to introduce aldehyde functionality at the 5-position [2].

The mechanism of Niementowski cyclization proceeds through nucleophilic attack of the amino group in anthranilic acid on the carbonyl carbon of formamide or other amides, followed by cyclization and elimination of water [3]. For quinazoline-5-carbaldehyde synthesis, the reaction typically requires temperatures between 125-130 degrees Celsius and reaction times ranging from 2 to 8 hours [1]. The reaction conditions can be optimized using various catalysts, including acidic alumina, silica gel, and montmorillonite K-10, with montmorillonite K-10 providing the highest yields [3].

Recent modifications to the classical Niementowski approach have demonstrated enhanced efficiency through the use of supported reagents under solvent-free conditions [3]. The combination of anthranilic acids with formamide under these optimized conditions yields quinazolinone derivatives in 85-95% yield within significantly reduced reaction times of 4-6 hours [3]. The methodology exhibits broad substrate tolerance, accommodating various substitution patterns on the aromatic ring while maintaining high selectivity for the desired quinazoline core formation.

Gabriel Synthesis Modifications

The Gabriel synthesis, traditionally employed for primary amine preparation, has been successfully adapted for quinazoline-5-carbaldehyde synthesis through strategic modifications of the reaction pathway [4]. This approach utilizes phthalimide as a protected amine equivalent, which undergoes nucleophilic substitution with alkyl halides bearing appropriately positioned aldehyde precursors [4].

The modified Gabriel methodology begins with deprotonation of phthalimide using strong bases such as potassium hydride or sodium hydride, generating the potassium or sodium phthalimide salt [4]. The nucleophilic nitrogen then attacks alkyl halides containing quinazoline precursor functionality through an SN2 mechanism [4]. The key advantage of this approach lies in the controlled reactivity of the nitrogen nucleophile, which prevents over-alkylation due to the electron-withdrawing effects of the adjacent carbonyl groups [4].

Liberation of the desired quinazoline-5-carbaldehyde product occurs through treatment with hydrazine, which selectively attacks the carbonyl carbons, resulting in formation of the quinazoline ring system and simultaneous introduction of the aldehyde functionality [4]. This method typically achieves yields ranging from 60-85% under mild reaction conditions, making it particularly suitable for substrates sensitive to harsh thermal conditions [4].

Transition Metal-Catalyzed Routes

Copper-Mediated Cascade Reactions

Copper-catalyzed cascade reactions have emerged as highly efficient methodologies for quinazoline-5-carbaldehyde synthesis, offering excellent functional group tolerance and operational simplicity [5] [6]. These approaches typically employ copper salts such as copper chloride or copper bromide in combination with appropriate ligands and oxidants to facilitate multiple bond-forming processes in a single synthetic operation [5].

The copper-mediated cascade synthesis involves reaction of amidine hydrochlorides with substituted 2-halobenzaldehydes under optimized conditions [5]. The catalytic system comprises copper chloride, 1,4-diazabicyclo[2.2.2]octane as a ligand, and 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl as a co-oxidant, operating under an oxygen atmosphere at 80 degrees Celsius [7]. This methodology delivers quinazoline products in yields ranging from 59-96% with excellent regioselectivity [5] [7].

Alternative copper-catalyzed approaches utilize 2-aminophenylmethanols with aldehydes in the presence of cerium nitrate hexahydrate and ammonium chloride [6] [8]. The reaction proceeds through copper-catalyzed cascade cyclization involving oxidative dehydrogenation and intramolecular cyclization steps [6]. This approach demonstrates broad substrate scope, accommodating aromatic, heteroaromatic, and aliphatic aldehydes while maintaining high yields of 40-98% [9].

Recent developments in copper-catalyzed quinazoline synthesis include the use of ionic liquid-supported copper catalysts under microwave irradiation [10]. The recyclable ionic liquid-supported copper catalyst enables tandem cyclooxidative processes that afford quinazolinones in excellent yields through rapid, clean, and energy-efficient protocols [10]. The catalyst system can be recycled and reused for up to three consecutive cycles without significant loss of catalytic activity [10].

Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions provide versatile access to quinazoline-5-carbaldehyde derivatives through strategic carbon-carbon and carbon-heteroatom bond formations [11] [12]. These methodologies leverage the unique ability of palladium complexes to facilitate challenging transformations under relatively mild conditions while maintaining high selectivity for the desired products [11].

The palladium-catalyzed synthesis of quinazoline derivatives involves cross-coupling of 4-tosyloxyquinazolines with H-phosphonates and phosphine oxides [11]. This approach utilizes palladium catalysts to activate the carbon-oxygen bond in tosylated quinazoline substrates, enabling subsequent nucleophilic attack by phosphorus-containing reagents [11]. The methodology provides efficient access to 2-heteroaryl-4-phosphorylated quinazolines in moderate to excellent yields ranging from 72-94% [11].

Advanced palladium-catalyzed approaches include the use of palladium acetate in aerobic oxidative coupling reactions with isocyanide derivatives [13]. These transformations proceed through palladium-mediated carbon-hydrogen activation followed by intramolecular cyclization to construct the quinazoline framework [13]. The reaction conditions typically employ 2-methyltetrahydrofuran as solvent at 75 degrees Celsius under an air atmosphere, delivering azole-fused quinazolines in yields of 11-83% [13].

The synthetic utility of palladium catalysis extends to hydrogen transfer approaches, where palladium complexes facilitate dehydrogenation of benzyl alcohols to benzaldehydes, followed by imine formation and intramolecular cyclization [13]. This methodology employs 1,1'-bis(diphenylphosphino)ferrocene as a ligand under argon atmosphere at 160 degrees Celsius, providing 2-arylquinazoline scaffolds through an environmentally benign hydrogen transfer mechanism [13].

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a paradigm shift toward environmentally sustainable quinazoline-5-carbaldehyde preparation, eliminating the need for organic solvents while maintaining high synthetic efficiency [14] [15]. This approach utilizes mechanical energy input through ball milling or grinding to activate chemical transformations, offering significant advantages in terms of waste reduction and operational simplicity [14].

The mechanochemical synthesis of quinazoline derivatives typically involves grinding 2-aminobenzamide with aldehydes in the presence of acid catalysts using ball milling equipment [14] [15]. The reaction proceeds through formation of intermediate Schiff bases followed by intramolecular cyclization to generate the quinazoline ring system [15]. Para-toluenesulfonic acid serves as an effective catalyst for this transformation, enabling product formation in yields of 78-96% within reaction times of 1-6 hours [14].

Optimization studies have demonstrated that the addition sequence of reactants significantly influences reaction efficiency [15]. The highest yields are achieved when the oxidizing agent 2-iodoxybenzoic acid is added after initial milling of 2-aminobenzamide and aldehydes for 30 minutes, followed by continued milling for an additional 1.5 hours [15]. This protocol accommodates both liquid and solid aldehydes, with silica gel serving as an effective additive for handling liquid substrates [15].

The mechanochemical approach exhibits excellent scalability, as demonstrated by successful gram-scale syntheses using tubular ball mills [14]. The significant role of ball diameter in improving milling operation efficiency has been established, with optimal conditions providing reproducible yields and simplified product isolation procedures [14]. The methodology shows broad substrate tolerance, successfully converting aromatic aldehydes with various substitution patterns including electron-donating and electron-withdrawing groups [15].

Microwave-Assisted Cyclocondensation

Microwave-assisted synthesis has revolutionized quinazoline-5-carbaldehyde preparation by dramatically reducing reaction times while maintaining high yields and operational simplicity [3] [10]. This approach harnesses microwave irradiation to provide rapid and uniform heating, enabling efficient cyclization reactions under controlled conditions [3].

The microwave-assisted Niementowski synthesis involves reaction of anthranilic acids with formamide under microwave irradiation at 150 degrees Celsius [3]. The reaction proceeds with remarkable efficiency, completing within 4-40 minutes compared to several hours required under conventional heating [3]. The use of solid supports such as acidic alumina, silica gel, and montmorillonite K-10 further enhances reaction efficiency, with montmorillonite K-10 providing optimal results [3].

Advanced microwave methodologies incorporate ionic liquid-supported catalysts to achieve tandem cyclooxidative processes [10]. The combination of microwave irradiation with recyclable ionic liquid-supported copper catalysts enables rapid synthesis of quinazolinone derivatives with excellent yields [10]. This approach demonstrates significant environmental benefits through energy efficiency, reduced reaction times, and catalyst recyclability [10].

The microwave-assisted approach accommodates diverse substrate combinations, including reactions of isatoic anhydride with various aldehydes and primary amines [3]. The methodology shows particular effectiveness for synthesizing rare quinazoline derivatives such as 8H-thiazolo[5,4-f]quinazolin-9-ones and 7H-thiazolo[4,5-h]quinazolin-6-ones through multi-step sequences involving microwave-facilitated cyclizations [3].

Nucleophilic Additions at C5 Position

The aldehyde functional group at the C5 position of quinazoline-5-carbaldehyde represents the primary site for nucleophilic attack, exhibiting enhanced electrophilicity due to the electron-withdrawing nature of the quinazoline heterocycle [2]. The presence of two nitrogen atoms in the pyrimidine ring substantially reduces electron density at the carbonyl carbon, making it particularly susceptible to nucleophilic addition reactions.

Hydrazine and Hydrazone Formation

Quinazoline-5-carbaldehyde readily undergoes nucleophilic addition with hydrazines to form stable hydrazone derivatives. These reactions typically proceed under mild conditions in protic solvents, with the initial nucleophilic attack followed by elimination of water [3] [4]. The reaction with phenylhydrazine, for instance, yields the corresponding quinazoline-5-phenylhydrazone, which serves as a valuable intermediate for further transformations. The hydrazone formation is particularly favored due to the stabilization provided by conjugation between the quinazoline system and the hydrazone moiety.

Amine Condensation Reactions

Primary and secondary amines react with quinazoline-5-carbaldehyde through condensation mechanisms to produce imines and Schiff bases [5]. These reactions are often reversible and can be driven to completion by removal of water or by using Lewis acid catalysts. The resulting imine derivatives exhibit interesting biological activities and serve as precursors for reductive amination reactions. The 2-methyl group in related quinazolinones has been observed to be highly reactive, easily condensing with aldehydes to form styryl derivatives [6].

Cyanohydrin Formation

The formation of cyanohydrins from quinazoline-5-carbaldehyde follows typical aldehyde reactivity patterns, with base-catalyzed addition of hydrogen cyanide or sodium cyanide under acidic conditions [2] [7]. The reaction mechanism involves initial deprotonation of hydrogen cyanide to generate cyanide ion, which then attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequent protonation yields the cyanohydrin product. This transformation is particularly valuable as cyanohydrins can be further converted to various functional groups including carboxylic acids and amines.

Alcohol Addition and Acetal Formation

Quinazoline-5-carbaldehyde undergoes typical aldehyde reactions with alcohols to form hemiacetals and acetals under acidic conditions. The initial nucleophilic addition of alcohol to the carbonyl group forms a hemiacetal intermediate, which can further react with a second equivalent of alcohol to produce the corresponding acetal. These reactions are acid-catalyzed and reversible, with the equilibrium position depending on reaction conditions and the nature of the alcohol substrate.

Redox Behavior of Formyl Group

Reduction Transformations

The aldehyde group in quinazoline-5-carbaldehyde exhibits standard reduction behavior, readily converting to the corresponding primary alcohol quinazoline-5-methanol under mild reducing conditions . Sodium borohydride and lithium aluminum hydride are commonly employed reducing agents, with the former providing selective reduction under aqueous or alcoholic conditions. Catalytic hydrogenation using palladium or platinum catalysts also effectively reduces the aldehyde without affecting the aromatic quinazoline system.

The reduction reaction proceeds through hydride addition to the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated to yield the alcohol product. The electron-deficient nature of the quinazoline ring enhances the electrophilicity of the carbonyl group, facilitating reduction under milder conditions compared to simple aromatic aldehydes.

Oxidation to Carboxylic Acid

Quinazoline-5-carbaldehyde can be oxidized to quinazoline-5-carboxylic acid using various oxidizing agents including potassium permanganate, chromium trioxide, and Oxone [10]. The oxidation typically proceeds under aqueous conditions with complete conversion of the aldehyde to the carboxylic acid. Potassium permanganate in aqueous solution provides particularly effective oxidation, though care must be taken to avoid over-oxidation or degradation of the quinazoline ring system.

Milder oxidation conditions using silver-based reagents or TEMPO-catalyzed oxidation can also achieve selective conversion to the carboxylic acid. These conditions are particularly valuable when sensitive functional groups are present elsewhere in the molecule.

Electrochemical Properties

The quinazoline-5-carbaldehyde system exhibits distinct electrochemical properties due to the combination of the electron-deficient quinazoline ring and the redox-active aldehyde group [11]. Cyclic voltammetry studies of related quinoline carbaldehydes have demonstrated characteristic reduction and oxidation potentials that correlate strongly with the chemical structure. The presence of the aldehyde group provides an additional redox center that can participate in both reduction and oxidation processes under appropriate electrochemical conditions.

Heterocyclic Ring Modifications

Electrophilic Aromatic Substitution Patterns

The quinazoline ring system in quinazoline-5-carbaldehyde exhibits distinctive reactivity patterns toward electrophilic aromatic substitution due to the electron-withdrawing effects of the two nitrogen atoms [12] [13]. The expected order of reactivity for electrophilic substitution is C8 > C6 > C5 > C7 > C4 > C2, with positions C4 and C2 being highly deactivated due to their location between the nitrogen atoms.

Nitration Reactions

Nitration of quinazoline derivatives typically occurs preferentially at the C6 and C8 positions [12]. The reaction of quinazoline-5-carbaldehyde with fuming nitric acid in concentrated sulfuric acid would be expected to yield primarily 6-nitroquinazoline-5-carbaldehyde, following the established reactivity pattern of the quinazoline system. The presence of the electron-withdrawing aldehyde group at C5 further deactivates this position toward electrophilic attack while slightly activating the adjacent C6 position through inductive effects.

Halogenation Patterns

Halogenation reactions of quinazoline-5-carbaldehyde would follow similar regioselectivity patterns to nitration, with C6 and C8 being the most reactive positions. Bromination and chlorination can be achieved under mild conditions using molecular halogens in the presence of Lewis acid catalysts. The aldehyde group provides additional directing effects through its electron-withdrawing influence on the aromatic system.

Sulfonation and Friedel-Crafts Reactions

The electron-deficient nature of the quinazoline system makes it relatively unreactive toward classical Friedel-Crafts acylation and alkylation reactions. However, sulfonation can occur under forcing conditions, again preferentially at the C6 and C8 positions. The presence of the aldehyde substituent limits the reactivity at C5 while maintaining the typical quinazoline substitution pattern at other positions.

Directed Metalation Strategies

Ortholithiation Reactions

The quinazoline system is amenable to directed ortholithiation reactions, particularly when electron-withdrawing substituents are present [14] [15]. The aldehyde group in quinazoline-5-carbaldehyde can serve as a directing group for metalation at the adjacent C4 or C6 positions. Treatment with strong bases such as lithium diisopropylamide or n-butyllithium can generate organolithium intermediates that can be trapped with various electrophiles.

A regioselective quinazolinone-directed ortholithiation has been demonstrated for related quinazoline systems, where treatment with mesityllithium generates dilithiated intermediates that can be functionalized with aldehydes and other electrophiles [14]. This approach provides access to specifically substituted quinazoline derivatives that are difficult to obtain through other methods.

Transition Metal-Catalyzed C-H Activation

Modern transition metal-catalyzed C-H activation methods provide powerful tools for selective functionalization of quinazoline derivatives [16] [17]. Palladium, rhodium, and ruthenium catalysts have been employed for direct arylation, alkylation, and other functionalizations of quinazoline scaffolds. The aldehyde group can serve as a coordinating group to direct metalation to specific positions on the quinazoline ring.

Recent advances in cobalt-catalyzed C-H activation have shown particular promise for quinazoline functionalization [17]. The reaction of quinazoline derivatives with various coupling partners under cobalt catalysis can provide regioselective introduction of aryl, alkyl, and heteroatom substituents at specific positions on the quinazoline ring.

Metal-Ligand Cooperation Strategies

Manganese-catalyzed dehydrogenative annulation reactions have been developed for quinazoline synthesis, proceeding through metal-ligand cooperation mechanisms [17]. These reactions involve coordination of the quinazoline nitrogen atoms to the metal center, followed by β-hydrogen elimination and subsequent coupling reactions. The aldehyde group can participate in these transformations either as a coordinating group or as a reactive center for further elaboration.

Cycloaddition Chemistry

[4+2] Cycloadditions with Dienophiles

Quinazoline as Dienophile Component

Quinazoline-5-carbaldehyde can participate in [4+2] cycloaddition reactions as an electron-deficient dienophile component [18] [19]. The electron-withdrawing nature of the quinazoline system, combined with the aldehyde substituent, creates a highly activated dienophile that readily reacts with electron-rich dienes under thermal conditions. These reactions typically proceed with high regioselectivity and can provide access to complex polycyclic structures.

The [4+2] cycloaddition of 2,4-diphenylpyrimidine ortho-quinodimethane with dimethyl acetylenedicarboxylate has been demonstrated to yield quinazoline derivatives through loss of hydrogen [19]. Similar reactivity patterns would be expected for quinazoline-5-carbaldehyde in reactions with activated alkynes and other dienophiles.

Hetero-Diels-Alder Reactions

The aldehyde group in quinazoline-5-carbaldehyde can serve as the dienophile component in hetero-Diels-Alder reactions with heterodienes [18]. These reactions typically require Lewis acid activation of the aldehyde carbonyl group to enhance its electrophilicity. The resulting cycloadducts provide access to diverse heterocyclic systems fused to the quinazoline core.

Inverse electron-demand Diels-Alder reactions can also occur with quinazoline-5-carbaldehyde acting as the electron-deficient diene component. The quinazoline ring system, particularly when activated by the electron-withdrawing aldehyde group, can undergo cycloaddition with electron-rich dienophiles such as enamines and enol ethers.

Organocatalytic Asymmetric [4+2] Cycloadditions

Recent developments in organocatalytic asymmetric cycloaddition reactions have opened new possibilities for enantioselective synthesis of quinazoline derivatives [18]. Aminocatalytic strategies involving the formation of iminium intermediates from aldehydes can activate quinazoline-5-carbaldehyde toward asymmetric [4+2] cycloadditions. These reactions typically employ chiral secondary amines as catalysts and can provide excellent enantioselectivity for the formation of complex polycyclic products.

1,3-Dipolar Cycloaddition Reactions

Azomethine Ylide Cycloadditions

Quinazoline-5-carbaldehyde can participate in 1,3-dipolar cycloaddition reactions with azomethine ylides generated from amino acids or other precursors [20]. These reactions typically proceed under thermal conditions and provide access to pyrrolidine-fused quinazoline derivatives. The aldehyde group can serve either as a dipolarophile component or as a precursor for azomethine ylide generation through condensation with amino acids followed by decarboxylation.

The 1,3-dipolar cycloaddition of azomethine ylides derived from isatin and amino acids with quinazoline-containing dipolarophiles has been demonstrated to provide spiropyrrolidine-quinazoline derivatives with high stereocontrol [20]. Similar reactivity patterns would be expected for quinazoline-5-carbaldehyde in reactions with various azomethine ylides.

Nitrile Oxide Cycloadditions

1,3-Dipolar cycloaddition reactions with nitrile oxides provide efficient access to isoxazole-fused quinazoline derivatives [21] [22]. These reactions typically employ in situ generation of nitrile oxides from hydroximyl chlorides under basic conditions. The quinazoline-5-carbaldehyde can serve as a dipolarophile component, with the electron-deficient aromatic system providing enhanced reactivity toward the nucleophilic nitrile oxide.

The regioselectivity of these cycloaddition reactions depends on the electronic properties of both the nitrile oxide and the quinazoline dipolarophile. Electron-withdrawing substituents on the quinazoline ring generally favor cycloaddition at positions that maximize orbital overlap and minimize steric interactions.

Azide-Alkyne Cycloadditions

Copper-catalyzed azide-alkyne cycloaddition reactions can be employed to introduce triazole groups onto quinazoline scaffolds [23]. While quinazoline-5-carbaldehyde does not directly participate in these "click" chemistry reactions, it can be readily converted to alkyne or azide derivatives that undergo efficient 1,3-dipolar cycloaddition. The resulting triazole-quinazoline hybrids represent important pharmacophores with potential biological activity.

The aldehyde group can be converted to propargyl alcohol derivatives through Grignard reactions with propargylmagnesium bromide, providing alkyne functionality for subsequent click chemistry reactions. Alternatively, reduction to the alcohol followed by conversion to azide provides the complementary reaction partner for triazole formation.

Nitrone Cycloadditions

1,3-Dipolar cycloaddition reactions with nitrones provide access to isoxazolidine-fused quinazoline derivatives [24]. The quinazoline-5-carbaldehyde can serve as a dipolarophile in these reactions, with the electron-deficient aromatic system activating toward nitrone addition. The resulting cycloadducts can be further manipulated through reductive ring opening or other transformations to provide diverse quinazoline derivatives.

XLogP3

Wikipedia

Dates

Explore Compound Types